molecular formula C28H29N3O2S B306165 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Numéro de catalogue B306165
Poids moléculaire: 471.6 g/mol
Clé InChI: XTMDMPIRFQWHDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide, also known as BMS-387032, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.

Mécanisme D'action

6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide acts as a competitive inhibitor of CDKs, binding to the ATP-binding pocket of the kinase domain and preventing the binding of ATP. This inhibits the activity of CDKs and prevents the phosphorylation of downstream targets involved in cell cycle progression.
Biochemical and Physiological Effects:
6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is its specificity for CDKs, which allows for targeted inhibition of cancer cell proliferation without affecting normal cells. However, one limitation of 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is its relatively short half-life, which may limit its effectiveness in vivo.

Orientations Futures

For research on 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide could include the development of more potent analogs with longer half-lives, as well as the investigation of its potential therapeutic applications in combination with other cancer treatments. Additionally, further studies could explore the mechanisms underlying the synergistic effects of 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide with other cancer treatments.

Méthodes De Synthèse

The synthesis of 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves a multi-step process that begins with the reaction of 2-butoxyaniline with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiourea to form the corresponding thioimidate, which is cyclized with ethyl acetoacetate to form the pyrimidine ring. The final step involves the addition of a phenyl group to the pyrimidine ring to form the target compound.

Applications De Recherche Scientifique

6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression and are often overexpressed in cancer cells. By inhibiting CDK activity, 6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can prevent cancer cells from dividing and proliferating, leading to cell cycle arrest and ultimately, cell death.

Propriétés

Nom du produit

6-(2-butoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Formule moléculaire

C28H29N3O2S

Poids moléculaire

471.6 g/mol

Nom IUPAC

4-(2-butoxyphenyl)-N-(4-methylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C28H29N3O2S/c1-3-4-18-33-23-13-9-8-12-22(23)26-24(27(32)29-21-16-14-19(2)15-17-21)25(30-28(34)31-26)20-10-6-5-7-11-20/h5-17,26H,3-4,18H2,1-2H3,(H,29,32)(H2,30,31,34)

Clé InChI

XTMDMPIRFQWHDI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C

SMILES canonique

CCCCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.